molecular formula C13H16ClNO4 B1347299 Diethyl 2-(4-chloroanilino)propanedioate CAS No. 5203-01-0

Diethyl 2-(4-chloroanilino)propanedioate

Cat. No. B1347299
CAS RN: 5203-01-0
M. Wt: 285.72 g/mol
InChI Key: MUNGWHXBRNABGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diethyl 2-(4-chloroanilino)propanedioate might involve the alkylation of enolate ions . Diethyl propanedioate, also known as diethyl malonate, is a malonic ester commonly used in this pathway . It is a 1,3-dicarbonyl compound and has relatively acidic α-hydrogens (pKa = 12.6), which can be transformed to its enolate using sodium ethoxide as a base .


Molecular Structure Analysis

The molecular structure of Diethyl 2-(4-chloroanilino)propanedioate consists of 13 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms.


Chemical Reactions Analysis

The chemical reactions involving Diethyl 2-(4-chloroanilino)propanedioate could be complex and may involve various intermediates . The reactions might involve the alkylation of enolate ions .

Scientific Research Applications

1. Bioproduction and Recovery of Diols

Research highlights the significance of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, which have wide applications in the chemical industry. The review by Xiu and Zeng (2008) discusses the challenges and perspectives in the downstream processing of these diols, emphasizing the need for efficient recovery methods to reduce production costs and energy consumption (Xiu & Zeng, 2008).

2. Catalytic Conversion of Glycerol

Da Silva Ruy et al. (2020) review the catalytic hydrogenolysis of glycerol to 1,3-propanediol using heterogeneous catalysts, highlighting the impact of catalyst composition on process efficiency. This research points towards the potential of glycerol as a renewable feedstock for producing valuable chemicals (Da Silva Ruy et al., 2020).

3. Antitumor Efficacy of FTY720

FTY720, a compound structurally related to propanediols, shows promise in cancer therapy. Zhang et al. (2013) review its antitumor efficacy and molecular targets, suggesting its potential beyond immunosuppression (Zhang et al., 2013).

4. Ionic Liquids and Phase Behavior

Visak et al. (2014) explore the phase behavior of ionic liquids with various solutes, including diols. This review discusses the applications of ionic liquids in separating and extracting valuable chemicals, offering insights into the solvent properties of ionic liquids for industrial applications (Visak et al., 2014).

5. Glycerol Conversion to Propanediols

Research into the conversion of glycerol, a by-product of biodiesel production, into 1,2- and 1,3-propanediol is significant due to the potential of these compounds in various industries. Martin et al. (2013) critically review the hydrogenolysis of glycerol using in situ generated hydrogen, emphasizing the sustainability and economic viability of this conversion process (Martin et al., 2013).

6. Sustainable C3 Chemicals from Glycerol

Wang, Xiao, and Xiao (2019) highlight the transformation of glycerol into valuable C3 chemicals through heterogeneous catalytic processes. This mini-review discusses recent advancements and the potential of glycerol as a sustainable feedstock for the chemical industry (Wang, Xiao, & Xiao, 2019).

Safety And Hazards

The safety data sheet for a similar compound, Diethyl malonate, indicates that it is a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

diethyl 2-(4-chloroanilino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-3-18-12(16)11(13(17)19-4-2)15-10-7-5-9(14)6-8-10/h5-8,11,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNGWHXBRNABGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289033
Record name Diethyl (4-chloroanilino)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-chloroanilino)propanedioate

CAS RN

5203-01-0
Record name 5203-01-0
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Record name Diethyl (4-chloroanilino)propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chloro-phenylamino)-malonic acid diethyl ester
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Synthesis routes and methods

Procedure details

p-Chloroaniline (2 g) was dissolved in dry benzene (20 ml), and diethyl bromomalonate (3.8 g) and then dry pyridine (1.3 ml) were added. The mixture was refluxed with stirring overnight. The solvent was distilled off under reduced pressure, and then water was added. The mixture was extracted with chloroform twice. The chloroform layers were washed with water twice and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue (3.34 g) was purified by silica gel column chromatography using benzene as an eluent to give 1.56 g (yield 35%) of diethyl p-chloroanilinomalonate having the following NMR data.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two

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